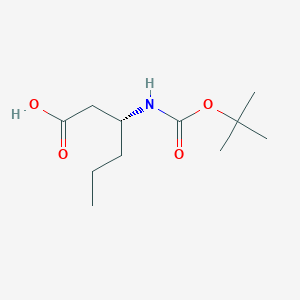

(R)-3-tert-Butoxycarbonylaminohexanoic acid

Description

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLEXCGLNFFIN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butoxycarbonylaminohexanoic acid typically involves the protection of the amino group of hexanoic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of ®-3-tert-Butoxycarbonylaminohexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-tert-Butoxycarbonylaminohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of the free amino acid.

Scientific Research Applications

®-3-tert-Butoxycarbonylaminohexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.

Biology: Employed in the study of protein structure and function.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-tert-Butoxycarbonylaminohexanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Substituted 2-Amino-2-(2-aminoethyl)-6-boronohexanoic Acids

Key Features :

- Structure: Boronic acid (-B(OH)₂) at the 6-position and dual aminoethyl substituents at C2.

- Synthesis : Derived from tert-butyl oxazinane carboxylate precursors via multistep routes involving Suzuki-Miyaura coupling intermediates .

- Applications: Primarily used in medicinal chemistry as enzyme inhibitors or boron carriers for boron neutron capture therapy (BNCT) due to their borono functionality .

- Physicochemical Properties : Higher polarity compared to the target compound due to the boronic acid group, increasing aqueous solubility but reducing stability in acidic conditions.

Comparison :

- Unlike the Boc-protected hexanoic acid, these analogs incorporate boronic acid, expanding their utility in cross-coupling reactions and targeted therapies.

- The absence of a Boc group reduces steric hindrance but necessitates alternative protection strategies for amines.

cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Key Features :

- Structure: Cyclohexane ring with cis-configured Boc-amino and carboxylic acid groups.

- Synthesis : Crystallographically characterized, with rigidity imparted by the cyclohexane scaffold .

- Applications : Used in constrained peptide design or as a conformational scaffold in drug discovery.

- Physicochemical Properties: Reduced flexibility compared to the linear hexanoic acid chain, lowering solubility in polar solvents.

Comparison :

(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic Acid

Key Features :

- Structure : Boc-protected N-methyl-L-threonine derivative with a hydroxyl group at C3.

- Synthesis : Includes methylated amine and stereospecific hydroxylation, typical of threonine derivatives .

- Applications : Employed in peptide synthesis to introduce methylated or hydroxylated residues.

- Physicochemical Properties: Hydroxyl group enhances hydrophilicity, contrasting with the hexanoic acid’s hydrophobic chain.

Comparison :

- The hydroxyl group enables hydrogen bonding, absent in the target compound, altering solubility and biological activity.

- Methylation of the amine (Boc-N-Me) reduces nucleophilicity, requiring tailored deprotection strategies compared to the unmethylated Boc group in the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Utility: The Boc group in the target compound simplifies amine protection in peptide synthesis, whereas borono analogs require specialized handling due to boron’s reactivity .

- Stereochemical Impact: The R-configuration enhances compatibility with chiral catalysts, contrasting with the (2S,3R) threonine derivative’s role in mimicking natural amino acids .

- Stability : Boc-protected compounds generally exhibit acid-labile stability, but the cyclohexane derivative’s rigid structure may slow degradation under acidic conditions .

Biological Activity

(R)-3-tert-Butoxycarbonylaminohexanoic acid, often referred to as Boc-aminohexanoic acid, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This modification enhances its stability and solubility in biological systems, making it a useful precursor in peptide synthesis.

Autophagy Induction

Recent studies have demonstrated that compounds similar to this compound can induce autophagy in cancer cells. For instance, a study indicated that a related compound significantly upregulated the expression of autophagy markers such as LC3-II and p62 in HCT116 cells. The induction of autophagy was confirmed through Western blotting and transmission electron microscopy, showing an increase in autophagosomes and autolysosomes after treatment .

Table 1: Autophagy Markers Induced by Related Compounds

| Compound | LC3-II Expression | p62 Expression | Autophagosomes Count |

|---|---|---|---|

| Compound 1 | Increased | Upregulated | Increased |

| Compound 2 | Increased | Upregulated | Increased |

This suggests that this compound may similarly activate autophagic pathways, contributing to its potential therapeutic effects.

Apoptosis Induction

In addition to autophagy, this compound may influence apoptosis pathways. Research indicates that related compounds can modulate the expression of BCL-2 family proteins, which are crucial in regulating apoptosis. Specifically, an increase in BAX expression and a decrease in BCL-2 were observed, leading to enhanced mitochondrial permeability and subsequent release of cytochrome c—an essential step in caspase activation during apoptosis .

Figure 1: Proposed Mitochondrial Pathway for Apoptosis Induction

The proposed pathway involves:

- Upregulation of P53.

- Downregulation of BCL-2.

- Translocation of BAX to mitochondrial membranes.

- Release of cytochrome c and activation of caspases.

Example Case Study: Peptide Synthesis for Cancer Therapy

A study synthesized peptides incorporating this compound to evaluate their anticancer properties. The synthesized peptides were tested on various cancer cell lines, revealing significant cytotoxic effects correlated with increased autophagy and apoptosis markers.

Table 2: Cytotoxic Effects of Synthesized Peptides

| Peptide ID | Cell Line | IC50 (µM) | Autophagy Induction | Apoptosis Induction |

|---|---|---|---|---|

| Peptide A | HCT116 | 15 | Yes | Yes |

| Peptide B | MCF7 | 20 | Yes | Yes |

Q & A

Q. What are the standard synthetic protocols for preparing (R)-3-tert-butoxycarbonylaminohexanoic acid in academic research?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. A common approach uses tert-butyl oxazinane carboxylate derivatives as intermediates, with reagents like triethylamine in tetrahydrofuran (THF) or dichloromethane (DCM). For example, coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are employed to activate carboxylic acid groups for amide bond formation . Reaction conditions (e.g., 0°C to room temperature) and solvent selection are critical for minimizing side reactions.

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm stereochemistry and backbone structure .

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with chiral columns to assess enantiomeric purity, especially given the compound’s stereosensitive applications in peptide synthesis .

- Infrared (IR) spectroscopy to verify Boc group presence (C=O stretch ~1680–1720 cm⁻¹).

Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

Store the compound at 0–6°C in a desiccator to prevent hydrolysis of the Boc group. Use inert atmospheres (e.g., argon) for long-term storage. Safety protocols include wearing PPE (gloves, lab coat) and working in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when introducing the Boc group to amino acids like this compound?

Optimization involves:

- Solvent selection : Polar aprotic solvents (THF, DCM) enhance reagent solubility.

- Temperature control : Lower temperatures (0–5°C) reduce racemization during coupling.

- Coupling agents : DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP improve activation .

- Monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry.

Q. What strategies are effective in resolving contradictions between theoretical and experimental data (e.g., NMR shifts, optical rotation) for Boc-protected amino acids?

- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) or databases like PubChem .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

- Iterative refinement : Adjust synthetic protocols (e.g., recrystallization solvents) to isolate pure enantiomers and re-analyze .

Q. How does the stereochemistry at the 3-position influence the reactivity and downstream applications of this compound in peptide synthesis?

The (R)-configuration ensures compatibility with enzymatic or chemical peptide ligation methods, as it mimics natural amino acid chirality. For example, the stereochemistry affects β-peptide helical stability and receptor binding in drug candidates. Use chiral HPLC or enzymatic resolution (e.g., lipases) to isolate the desired enantiomer .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.